molecular formula C15H20N6 B15122296 2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B15122296
M. Wt: 284.36 g/mol
InChI Key: NBLGEWKSUXJZFL-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a propan-2-yl group and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the propan-2-yl group and the piperazine ring can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propan-2-yl group.

    Reduction: Reduction reactions could potentially modify the pyrimidine or piperazine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines and piperazines.

Scientific Research Applications

2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving pyrimidine and piperazine derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)pyrimidine
  • 4-(Pyrimidin-4-yl)piperazine
  • Other pyrimidine-piperazine derivatives

Uniqueness

The unique combination of the propan-2-yl group and the pyrimidin-4-yl-piperazine moiety may confer distinct biological or chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

2-propan-2-yl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C15H20N6/c1-12(2)15-17-6-4-14(19-15)21-9-7-20(8-10-21)13-3-5-16-11-18-13/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NBLGEWKSUXJZFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC=C3

Origin of Product

United States

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